![molecular formula C17H14ClN3O2S B13821914 N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone moiety linked to a chlorinated aromatic ring via a thioether linkage, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thioether Formation: The quinazolinone derivative is then reacted with a suitable thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Aromatic Substitution: The final step involves the coupling of the thioether-quinazolinone intermediate with 5-chloro-2-methylaniline under conditions that promote nucleophilic aromatic substitution, such as the presence of a strong base and elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of the quinazolinone moiety can yield dihydroquinazoline derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) depending on the desired transformation.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazoline Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Materials Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industry:
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(4-oxo
特性
分子式 |
C17H14ClN3O2S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-6-7-11(18)8-14(10)19-15(22)9-24-17-20-13-5-3-2-4-12(13)16(23)21-17/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23) |
InChIキー |
OCQOMHVTWKTHHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
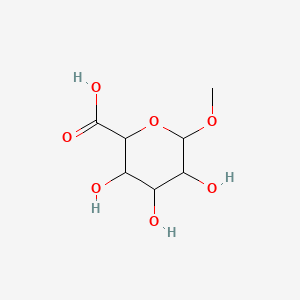
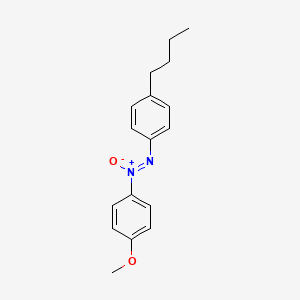
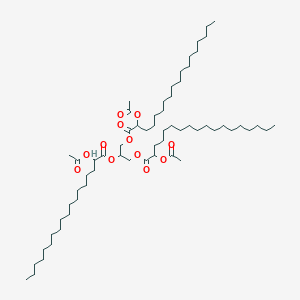
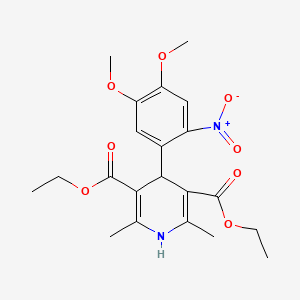

![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
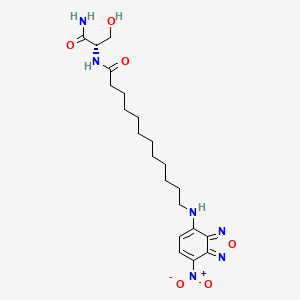
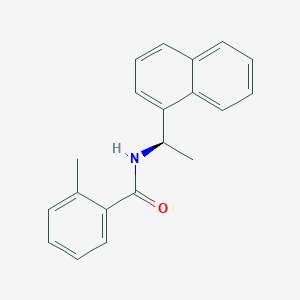
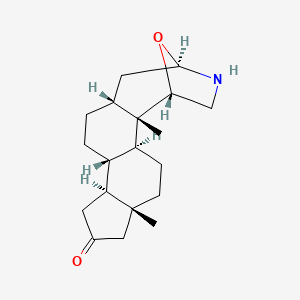
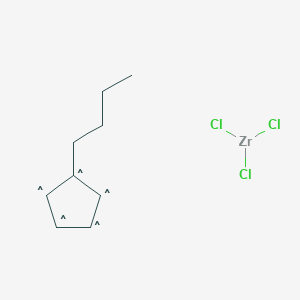
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
